molecular formula C6H5KN2O3 B2563008 Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate CAS No. 1989671-27-3

Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2563008
CAS No.: 1989671-27-3
M. Wt: 192.215
InChI Key: HPJZNCOTZFSJNL-UHFFFAOYSA-M
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Description

Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate is a compound that belongs to the class of 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been reported in several studies . For instance, Srivastava et al. reported the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole by manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, obtained from cyclocondensation of arylamidoxamines with n-butanal .


Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary depending on the substituents attached to the oxadiazole ring . For instance, aryl substituents significantly increase melting and boiling points, especially in the case of symmetrical derivatives .

Scientific Research Applications

Synthesis Methods

Research has developed several methods for synthesizing 1,3,4-oxadiazoles, highlighting their versatile applicability in creating compounds with potential scientific uses. A practical, transition-metal-free oxidative cyclization of acylhydrazones into 1,3,4-oxadiazoles using molecular iodine in the presence of potassium carbonate demonstrates an efficient pathway for generating these compounds (Wenquan Yu et al., 2013). Similarly, a visible light-driven photocatalytic method involving potassium poly(heptazine imide) for the oxidative cyclization of N-acylhydrazones to oxadiazoles underscores the development of milder and eco-friendlier synthesis techniques (Bogdan Kurpil et al., 2018).

Biological and Chemical Properties

1,3,4-oxadiazoles have been investigated for their cytotoxic activities and potential as anticancer agents. The synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles from carboxylic acid esters and arylamidoximes, demonstrating antiproliferative activities against human cell lines, suggests the therapeutic potential of oxadiazole derivatives (Carlos Jonnatan Pimentel Barros et al., 2014). This is further supported by the identification of small molecules, including oxadiazole derivatives, as apoptosis inducers in a cell- and caspase-based assay, pointing towards their use in developing novel anticancer drugs (S. Cai et al., 2006).

Antimicrobial Activity

Oxadiazole derivatives have also shown antimicrobial properties. The synthesis of novel 5-aryl-2-[(N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazole derivatives demonstrated weak activity against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the potential for developing new antimicrobial agents from the oxadiazole class (O. Ates et al., 1998).

Mechanism of Action

Target of Action

Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate is a compound that has been synthesized for its potential use in medicinal chemistry Oxadiazole derivatives, to which this compound belongs, are known to have a broad spectrum of pharmacological activities .

Mode of Action

Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence their interaction with biological targets.

Biochemical Pathways

activities . Therefore, it can be inferred that this compound may interact with biochemical pathways related to these activities.

Result of Action

Given the broad spectrum of pharmacological activities of oxadiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling Potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate. Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . This could lead to the development of new drugs and agricultural agents with improved efficacy and safety profiles.

Properties

IUPAC Name

potassium;5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.K/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJZNCOTZFSJNL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-27-3
Record name potassium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate
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